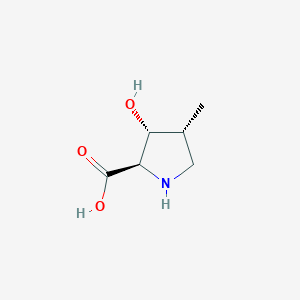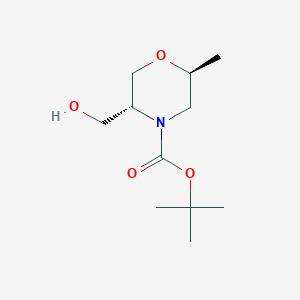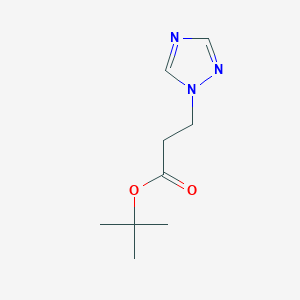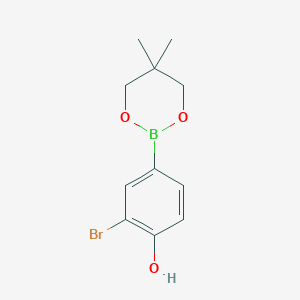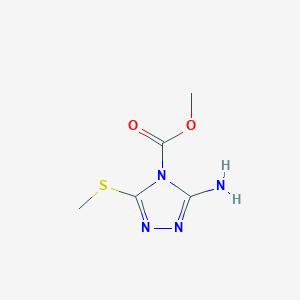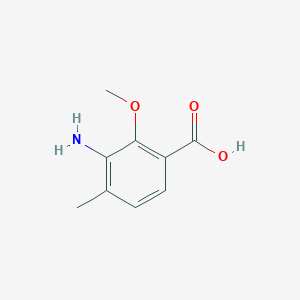
3-Amino-2-methoxy-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2-methoxy-4-methylbenzoic acid can be synthesized through multiple routes. One common method involves starting with 3-nitro-2-methylbenzoic acid, which is then reduced to 3-amino-2-methylbenzoic acid. This intermediate undergoes diazotization followed by methoxylation to yield the final product .
Another method uses 2,6-dichlorotoluene as the starting material. This compound is first subjected to methoxylation using sodium methoxide, followed by cyanation and hydrolysis to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-2-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy and methyl groups influence its solubility and reactivity. These interactions can affect pathways related to oxidative stress, microbial growth, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-3-methylbenzoic acid: Similar but lacks the methoxy group, affecting its solubility and biological activity.
3-Amino-4-methylbenzoic acid: Similar but the methoxy group is replaced by a methyl group, altering its chemical properties.
Uniqueness
3-Amino-2-methoxy-4-methylbenzoic acid is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-amino-2-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KYKLQJQRIXKJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)



![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
